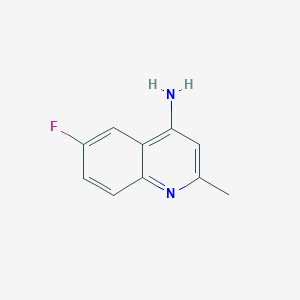

4-Amino-6-fluoro-2-methylquinoline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJKTKQKAHCGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406219 | |

| Record name | 4-Amino-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-49-5 | |

| Record name | 4-Amino-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288151-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Amino-6-fluoro-2-methylquinoline

An In-depth Technical Guide to the Synthesis of 4-Amino-6-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the core quinoline scaffold, followed by functional group interconversion to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Strategy

The most logical and well-documented approach for the involves a two-stage process:

-

Construction of the Quinoline Core: Synthesis of 6-fluoro-2-methylquinolin-4-ol via the Conrad-Limpach reaction. This involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized at high temperature.

-

Functionalization at the 4-Position: Conversion of the 4-hydroxyquinoline intermediate to a 4-chloroquinoline, followed by nucleophilic aromatic substitution with an amino group.

This strategy is advantageous due to the commercial availability of the starting materials and the robustness of the involved chemical transformations.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar quinoline derivatives.

Stage 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

This stage follows the principles of the Conrad-Limpach quinoline synthesis.

Step 1: Condensation of 4-Fluoroaniline with Ethyl Acetoacetate

-

Reaction: 4-Fluoroaniline is reacted with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent).

-

Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl or H₂SO₄).

-

Heat the mixture to reflux (approximately 120-130 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate, is obtained and can be used in the next step without further purification.

-

Step 2: Thermal Cyclization

-

Reaction: The enamine intermediate undergoes thermal cyclization to yield 6-fluoro-2-methylquinolin-4-ol.

-

Procedure:

-

The crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a suitable reaction vessel.

-

The mixture is heated to a high temperature (typically 250-260 °C) for 30-60 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed with the non-polar solvent, and dried to afford crude 6-fluoro-2-methylquinolin-4-ol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Stage 2: Synthesis of this compound

Step 1: Chlorination of 6-Fluoro-2-methylquinolin-4-ol

-

Reaction: The 4-hydroxy group is converted to a chloro group using a chlorinating agent.

-

Procedure:

-

To a flask containing 6-fluoro-2-methylquinolin-4-ol (1.0 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) in excess.

-

The mixture is heated to reflux (approximately 110 °C) for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice and then neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution).

-

The resulting precipitate, 4-chloro-6-fluoro-2-methylquinoline, is collected by filtration, washed with water, and dried.

-

Step 2: Amination of 4-Chloro-6-fluoro-2-methylquinoline

-

Reaction: The 4-chloro substituent is displaced by an amino group via nucleophilic aromatic substitution.

-

Procedure:

-

A mixture of 4-chloro-6-fluoro-2-methylquinoline (1.0 equivalent) and a source of ammonia (e.g., a solution of ammonia in an alcohol or ammonium carbonate) is heated in a sealed vessel at a temperature ranging from 120-180 °C for several hours.

-

Alternatively, the reaction can be performed by bubbling ammonia gas through a solution of the chloroquinoline in a suitable solvent (e.g., phenol or a high-boiling alcohol) at elevated temperatures.

-

After the reaction is complete (as monitored by TLC), the mixture is cooled, and the solvent is removed.

-

The residue is treated with an aqueous base to neutralize any acid formed and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel will afford the final product, this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route. Please note that the yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Table 1: Reactants and Expected Products

| Step | Starting Material(s) | Reagent(s) | Product |

| 1.1 | 4-Fluoroaniline, Ethyl acetoacetate | Acid catalyst (e.g., HCl) | Ethyl 3-((4-fluorophenyl)amino)but-2-enoate |

| 1.2 | Ethyl 3-((4-fluorophenyl)amino)but-2-enoate | High-boiling solvent (e.g., Dowtherm A) | 6-Fluoro-2-methylquinolin-4-ol |

| 2.1 | 6-Fluoro-2-methylquinolin-4-ol | Phosphorus oxychloride (POCl₃) | 4-Chloro-6-fluoro-2-methylquinoline |

| 2.2 | 4-Chloro-6-fluoro-2-methylquinoline | Ammonia source | This compound |

Table 2: Reaction Conditions and Expected Yields

| Step | Temperature (°C) | Time (h) | Solvent | Expected Yield (%) |

| 1.1 | 120-130 | 2-4 | None | >90 (crude) |

| 1.2 | 250-260 | 0.5-1 | Dowtherm A | 60-80 |

| 2.1 | ~110 | 2-4 | None | 70-90 |

| 2.2 | 120-180 | 4-12 | Alcohol/Phenol | 50-70 |

Mandatory Visualizations

Synthetic Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow: Stage 1

Caption: Workflow for the synthesis of 6-Fluoro-2-methylquinolin-4-ol.

Experimental Workflow: Stage 2

Caption: Workflow for the .

Disclaimer: The provided experimental protocols are based on analogous reactions and should be considered as a guide. Optimization of reaction conditions, including temperature, time, and reagent stoichiometry, may be necessary to achieve the desired outcome. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

4-Amino-6-fluoro-2-methylquinoline: A Technical Guide to an Undocumented Quinolone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties, potential synthesis, and likely biological significance of 4-Amino-6-fluoro-2-methylquinoline. It is important to note that a comprehensive search of publicly available scientific databases and chemical supplier catalogs did not yield specific experimental data for this compound. Therefore, this document provides a detailed overview based on the known properties and reactions of structurally analogous compounds. All data presented for analogous compounds should be interpreted as predictive and for reference purposes in the context of this compound.

Core Chemical Properties: An Analog-Based Overview

Table 1: Physicochemical Properties of Analogous Quinolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | CAS Number |

| 4-Amino-2-methylquinoline[1] | C₁₀H₁₀N₂ | 158.20 | 162-166 | 1.77 | 6628-04-2[1][2][3] |

| 6-Fluoro-2-methylquinoline[4][5] | C₁₀H₈FN | 161.18 | 49-53 | 2.7 | 1128-61-6[4][5] |

| 4-Methylquinoline[6] | C₁₀H₉N | 143.18 | 9.5 | 2.61 | 491-35-0 |

| 4-Aminoquinoline[4] | C₉H₈N₂ | 144.17 | - | 1.6 | 578-68-7[4] |

Table 2: Spectroscopic Data of a Key Analog: 4-Amino-2-methylquinoline

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectral data available, but specific shifts depend on solvent and instrument.[1][7] |

| ¹³C NMR | Spectral data available, providing a reference for the carbon skeleton.[1][7] |

| IR Spectrum | Characteristic peaks for N-H, C=N, and aromatic C-H stretches are expected.[1][8] |

| Mass Spectrum | A molecular ion peak (m/z) corresponding to the compound's molecular weight is a primary feature. For 4-Amino-2-methylquinoline, the base peak is at m/z 158.[1] |

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be proposed based on established methodologies for the synthesis of substituted quinolines. A common and effective method involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

Synthesis of the Precursor: 4-Chloro-6-fluoro-2-methylquinoline

The synthesis of the key intermediate, 4-chloro-6-fluoro-2-methylquinoline, can be envisioned through a multi-step process starting from 4-fluoroaniline.

Experimental Workflow: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

Caption: Proposed synthesis of the 4-chloro precursor.

Methodology:

-

Combes Quinoline Synthesis: 4-Fluoroaniline is reacted with ethyl acetoacetate in the presence of a strong acid catalyst (e.g., sulfuric acid). The mixture is heated to induce cyclization and dehydration, yielding 6-fluoro-4-hydroxy-2-methylquinoline.

-

Chlorination: The resulting 6-fluoro-4-hydroxy-2-methylquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom, affording 4-chloro-6-fluoro-2-methylquinoline.

Amination of 4-Chloro-6-fluoro-2-methylquinoline

The final step to obtain this compound involves the amination of the 4-chloro precursor.

Experimental Workflow: Amination Reaction

Caption: Final amination step to the target compound.

Methodology:

-

Nucleophilic Aromatic Substitution: 4-Chloro-6-fluoro-2-methylquinoline is reacted with a source of ammonia, such as aqueous or gaseous ammonia, or through a reaction with formamide followed by hydrolysis. This reaction typically requires elevated temperatures and may be performed in a sealed vessel. The amino group displaces the chlorine atom at the 4-position to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[9] While no specific biological data exists for this compound, its structural similarity to known bioactive molecules allows for informed hypotheses regarding its potential therapeutic applications.

Postulated Biological Targets

Derivatives of 4-aminoquinoline are known to interact with various biological targets, suggesting that this compound could exhibit similar activities.[9][10]

Potential Biological Targets of 4-Aminoquinoline Derivatives

Caption: Potential biological targets of 4-aminoquinolines.

The primary and most well-documented activity of 4-aminoquinolines is their antimalarial effect, which is largely attributed to the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[11][12] Furthermore, various 4-aminoquinoline derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[9] The fluorine substituent at the 6-position may enhance metabolic stability and binding affinity to target proteins.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of quinoline derivatives. Based on the extensive research on analogous compounds, it is reasonable to hypothesize that this compound possesses significant biological activity, potentially as an antimalarial or anticancer agent.

The immediate future research on this compound should focus on:

-

De novo Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting compound must be thoroughly characterized using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

In Vitro Biological Screening: Once synthesized, this compound should be screened against a panel of relevant biological targets, including various cancer cell lines and strains of Plasmodium falciparum.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will be crucial to understand the impact of substitutions on the quinoline core and to optimize for potency and selectivity.

This technical guide serves as a foundational document to stimulate and guide future research into the chemical and biological properties of this compound, a compound that holds promise for the development of novel therapeutic agents.

References

- 1. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 4-AMINO-2-METHYLQUINOLINE | 6628-04-2 [chemicalbook.com]

- 4. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-methylquinoline(491-35-0) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-AMINO-2-METHYLQUINOLINE(6628-04-2) IR Spectrum [chemicalbook.com]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. w.malariaworld.org [w.malariaworld.org]

- 11. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Anticipated Biological Profile of 4-Amino-6-fluoro-2-methylquinoline: An In-Depth Technical Guide Based on Structural Analogs

Disclaimer: As of the latest literature review, specific biological activity data for 4-Amino-6-fluoro-2-methylquinoline is not extensively available in the public domain. This technical guide, therefore, presents a predictive overview of its potential biological activities based on the well-documented pharmacology of structurally related quinoline derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations into this specific molecule.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of specific substituents, such as an amino group at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 2-position, is anticipated to modulate the pharmacological profile of the parent quinoline ring. This guide synthesizes findings from closely related analogs to project the potential bioactivity of this compound.

Predicted Biological Activities

Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to exhibit significant potential in the following therapeutic areas:

-

Anticancer Activity: The 4-aminoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancers.[2] The presence of a fluorine atom at the C-6 position, a common feature in many successful quinolone antibiotics and anticancer drugs, is known to enhance metabolic stability and binding affinity to biological targets.[3]

-

Antimicrobial Activity: Quinolone derivatives, particularly fluoroquinolones, are potent antibacterial agents that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] While the 3-carboxy group is a hallmark of traditional fluoroquinolones, other quinoline derivatives have also shown promising antimicrobial effects.[5] The 4-amino and 6-fluoro substitutions on the quinoline ring may confer antibacterial and antifungal properties.

-

Kinase Inhibition: The quinoline and quinazoline cores are prevalent in a multitude of kinase inhibitors targeting key signaling pathways in cancer and inflammatory diseases.[6] Specific 4-aminoquinoline derivatives have been investigated as inhibitors of receptor-interacting protein kinase 2 (RIPK2) and other kinases involved in immune signaling.[7]

Synthesis Strategies for 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinolines typically involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate amine.[8] This is a versatile and widely employed method.

General Synthetic Workflow

Caption: Generalized synthetic pathway for 4-aminoquinoline derivatives.

Quantitative Data from Structural Analogs

The following tables summarize the biological activities of various quinoline derivatives that are structurally related to this compound. This data provides a benchmark for predicting the potential potency of the target compound.

Table 1: Anticancer Activity of Selected 4-Aminoquinoline Derivatives

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 (Breast) | Cytotoxic | - | [5] |

| MDA-MB-468 (Breast) | Cytotoxic | Potent | [5] | |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Cytotoxic | More potent than chloroquine | [5] |

| 2-morpholino-4-anilinoquinoline derivatives (e.g., 3d) | HepG2 (Liver) | Cytotoxic | 8.50 | [9] |

| 4-aminoquinoline derivative (Compound 4d) | A549 (Lung) | Cytotoxic | 3.317 | |

| MCF-7 (Breast) | Cytotoxic | 7.711 | ||

| 4-aminoquinoline derivative (Compound 4e) | A549 (Lung) | Cytotoxic | 4.648 | |

| MCF-7 (Breast) | Cytotoxic | 6.114 |

Table 2: Antimicrobial Activity of Selected Quinolone Derivatives

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| 6-Aminoquinolone (18g) | Gram-negative bacteria | Antibacterial | 0.45 (Geometric Mean) | [4] |

| Gram-positive bacteria | Antibacterial | 0.66-0.76 (Geometric Mean) | [4] | |

| 6-Aminoquinolone (38g) | Gram-negative bacteria | Antibacterial | 0.45 (Geometric Mean) | [4] |

| Gram-positive bacteria | Antibacterial | 0.66-0.76 (Geometric Mean) | [4] | |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | Antibacterial | 3.12 - 50 | [3] |

Table 3: Kinase Inhibitory Activity of Selected Quinolone Derivatives

| Compound | Kinase Target | Activity | IC50 (nM) | Reference |

| 4-aminoquinoline derivative (Compound 14) | RIPK2 | Inhibition | 5.1 | [7] |

| 4-(2-fluorophenoxy)quinoline derivative (Compound 16) | c-Met | Inhibition | 1.1 | [10] |

| Quinoline-based derivative (Compound 5a) | EGFR | Inhibition | 71 | |

| HER-2 | Inhibition | 31 |

Experimental Protocols from Analog Studies

The following are representative experimental protocols used to assess the biological activity of structurally similar quinoline derivatives. These methodologies can be adapted for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 48-72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Solubilization: Following a further incubation period, the MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Steps:

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Detailed Steps:

-

Assay Setup: The assay is typically performed in a microplate format and includes the purified kinase enzyme, a specific substrate (often a peptide), and ATP.

-

Compound Addition: The test compound is added at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Potential Mechanisms of Action

Based on related compounds, the potential mechanisms of action for this compound could involve:

-

Inhibition of DNA Topoisomerases: A primary mechanism for many quinoline-based anticancer and antibacterial agents.

-

Kinase Inhibition: As discussed, inhibition of key kinases in signaling pathways like EGFR, HER-2, or RIPK2 is a plausible mechanism.[7]

-

Induction of Apoptosis: Many cytotoxic quinoline derivatives have been shown to induce programmed cell death in cancer cells.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest a promising profile for biological activity, particularly in the realms of oncology and infectious diseases. The presence of the 4-amino group, the 6-fluoro substituent, and the 2-methyl group on the quinoline core are all known to contribute favorably to the pharmacological properties of related compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Initial screening should include a broad panel of cancer cell lines and microbial strains to identify lead activities. Subsequent studies should aim to elucidate the specific molecular targets and mechanisms of action. The data and protocols presented in this guide, derived from closely related analogs, provide a solid foundation for initiating such investigations.

References

- 1. journals.asm.org [journals.asm.org]

- 2. 1128-61-6|6-Fluoro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 3. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR [m.chemicalbook.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4-Amino-6-fluoro-2-methylquinoline: A Technical Guide on its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for 4-Amino-6-fluoro-2-methylquinoline is not currently available in the public domain. This guide synthesizes information from structurally related 4-aminoquinoline compounds to propose a hypothesized mechanism of action and relevant experimental approaches. All data and pathways presented should be considered in this context.

Introduction

The 4-aminoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Derivatives of this scaffold have demonstrated potent anticancer, antimalarial, and leishmanicidal properties. The introduction of specific substituents, such as a fluorine atom at the 6-position and a methyl group at the 2-position, is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. This technical guide explores the potential mechanisms of action of this compound by examining the established biological activities of its structural analogs.

Hypothesized Mechanisms of Action

Based on the literature for structurally similar 4-aminoquinolines, three primary mechanisms of action are proposed for this compound:

-

Anticancer Activity via Inhibition of the HIF-1α Signaling Pathway: Several 4-aminoquinoline derivatives have been identified as potent inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[2][3] HIF-1α is a key transcription factor that enables tumor cells to adapt to and survive in hypoxic environments, promoting angiogenesis, metabolic reprogramming, and metastasis.[4][5] It is hypothesized that this compound may also inhibit HIF-1α expression, potentially by decreasing the levels of its mRNA.[3]

-

Antimalarial Activity: The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. The primary mechanism of action for this class of compounds against Plasmodium falciparum involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[6][7][8] By accumulating in this acidic compartment, 4-aminoquinolines are thought to form a complex with heme, preventing its detoxification into hemozoin. The resulting buildup of free heme is toxic to the parasite.[6] The 6-fluoro substitution in related compounds has been shown to maintain or enhance antimalarial efficacy in vitro.[9]

-

Leishmanicidal Activity: Certain 4-aminoquinoline derivatives have shown promising activity against Leishmania parasites. A proposed mechanism involves the depolarization of the parasite's mitochondrial membrane potential. This disruption of mitochondrial function can lead to an increase in reactive oxygen species (ROS) production and ultimately trigger apoptosis-like cell death in the parasite.

Quantitative Data for Structurally Related Compounds

While no specific quantitative data for this compound has been found, the following tables summarize the bioactivity of various 4-aminoquinoline derivatives to provide a contextual framework for its potential potency.

Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives

| Compound | Cell Line | Parameter | Value | Reference |

| Compound 3s (a 4-aminoquinoline derivative) | MiaPaCa-2 | IC50 | 0.6 nM | [3] |

| Compound 3s (a 4-aminoquinoline derivative) | MDA-MB-231 | IC50 | 53.3 nM | [3] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | GI50 | 8.22 µM | [10] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | GI50 | 8.73 µM | [10] |

Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives

| Compound | P. falciparum Strain | Parameter | Value | Reference |

| 4-Aminoquinoline Analogues | Haiti 135 (CQ-susceptible) | IC50 | ≤25 nM | [11] |

| 4-Aminoquinoline Analogues | Indochina I (CQ-resistant) | IC50 | ≤25 nM | [11] |

| Ciprofloxacin (a fluoroquinolone) | FCC1 (CQ-susceptible) | IC50 (48h) | 2.6 µM | [12] |

| Ciprofloxacin (a fluoroquinolone) | VNS (CQ-resistant) | IC50 (48h) | 3.8 µM | [12] |

Table 3: Leishmanicidal Activity of 2-Substituted Quinoline Derivatives

| Compound | Leishmania Species | Parameter | Value | Reference |

| Optimized 2-substituted quinoline | L. donovani | IC50 | 0.2 µM | [13] |

| Tafenoquine (8-aminoquinoline) | L. donovani | ED50 (in vivo) | 1.2-3.5 mg/kg | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the hypothesized mechanisms of action of this compound.

HIF-1α Reporter Assay

This assay is used to determine if a compound inhibits the transcriptional activity of HIF-1α.

Materials:

-

HCT-116 or HT1080 cells transfected with a HIF-1α responsive reporter construct (e.g., containing a luciferase gene downstream of a Hypoxia Response Element - HRE).[15][16][17]

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS).

-

Hypoxia-inducing agent (e.g., Desferrioxamine (DFO) or CoCl2) or a hypoxic chamber (1% O2).[16]

-

This compound.

-

Luciferase assay reagent.

-

96-well white, clear-bottom plates.

-

Luminometer.

Protocol:

-

Seed the transfected cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Induce hypoxia by adding a chemical inducer or by placing the plates in a hypoxic chamber for 24 hours.[16]

-

After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data is typically normalized to a control (vehicle-treated, hypoxic cells) and expressed as a percentage of inhibition.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[2]

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strains).

-

Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

-

Human erythrocytes.

-

This compound.

-

SYBR Green I lysis buffer.

-

96-well microplates.

-

Fluorescence microplate reader.

Protocol:

-

Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

-

Add a parasite suspension (e.g., 2% parasitemia, 2% hematocrit) to each well.[2]

-

Incubate the plate for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[2]

-

After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.[2]

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 value by non-linear regression analysis of the dose-response curve.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay is used to assess the effect of a compound on the mitochondrial membrane potential of Leishmania promastigotes.[18][19][20]

Materials:

-

Leishmania promastigotes in logarithmic growth phase.

-

JC-1 dye.

-

Assay buffer (e.g., PBS).

-

This compound.

-

Positive control for mitochondrial depolarization (e.g., CCCP).

-

96-well black, clear-bottom plates.

-

Fluorescence microscope or flow cytometer.

Protocol:

-

Incubate Leishmania promastigotes with various concentrations of the test compound for a specified period.

-

Wash the cells and resuspend them in a buffer containing JC-1 dye.

-

Incubate the cells with the JC-1 dye according to the manufacturer's protocol (typically 15-30 minutes at 37°C).[19]

-

Wash the cells to remove excess dye and resuspend them in the assay buffer.

-

Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.

-

Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the HIF-1α signaling pathway.

Experimental Workflow Diagram

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, the extensive research on the 4-aminoquinoline scaffold provides a strong foundation for hypothesizing its biological activities. The proposed mechanisms—inhibition of the HIF-1α pathway, disruption of heme detoxification in malaria parasites, and induction of mitochondrial dysfunction in Leishmania—offer promising avenues for future investigation. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for elucidating the precise molecular targets and therapeutic potential of this compound. Further research is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

- 1. In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action Sites and Clinical Application of HIF-1α Inhibitors [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 9. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]

- 16. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

- 17. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 4-Amino-6-fluoro-2-methylquinoline Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-6-fluoro-2-methylquinoline derivatives and their analogs, a promising class of compounds in medicinal chemistry. This document consolidates key information on their synthesis, biological activities, and structure-activity relationships (SAR), offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of a fluorine atom at the C-6 position and an amino group at the C-4 position of the 2-methylquinoline core can significantly modulate the physicochemical and biological properties of the resulting compounds. Fluorination, in particular, is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on the synthesis, biological evaluation, and SAR of this compound derivatives, highlighting their potential as therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically proceeds through a multi-step sequence starting from the corresponding aniline. A general synthetic approach involves the construction of the quinoline core followed by the introduction of the amino group at the C-4 position.

A common strategy for the synthesis of the quinoline ring is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. For the synthesis of the 6-fluoro-2-methyl-4-hydroxyquinoline intermediate, 4-fluoroaniline is reacted with ethyl acetoacetate. This is followed by a cyclization reaction, typically under acidic conditions. The resulting 4-hydroxyquinoline can then be converted to a 4-chloroquinoline intermediate using a chlorinating agent such as phosphorus oxychloride. Finally, a nucleophilic aromatic substitution (SNAr) reaction with various amines introduces the desired amino functionality at the C-4 position.[1]

Biological Activities

Derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential in various therapeutic areas, most notably as anticancer and antimalarial agents. The introduction of the 6-fluoro and 2-methyl groups can further enhance this activity.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of quinoline derivatives against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The data presented below summarizes the in vitro anticancer activity of various 4-aminoquinoline analogs.

Table 1: In Vitro Anticancer Activity of 4-Aminoquinoline Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 (Breast) | >13.72 | [1] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | 7.35 | [1] |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [1] |

| 2-morpholino-4-(4-chlorophenylamino)quinoline | HepG2 (Liver) | >50 | [2] |

| 2-morpholino-4-(4-(3-fluorobenzyloxy)-3-chlorophenylamino)quinoline | HepG2 (Liver) | 11.42 | [2] |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | |

| 2,4-diaminoquinazoline 4c | MCF-7 (Breast) | 9.1 µg/ml | [3] |

| 2,4-diaminoquinazoline 5b | MCF-7 (Breast) | 9.8 µg/ml | [3] |

Antimalarial Activity

The 4-aminoquinoline core is the cornerstone of several widely used antimalarial drugs, including chloroquine. These compounds are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite. The following table summarizes the in vitro antiplasmodial activity of various 4-aminoquinoline analogs against Plasmodium falciparum.

Table 2: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives

| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |

| 4-aminoquinoline hydrazone analog 2 | K1 (multidrug-resistant) | 0.026 (72h) | [4] |

| 4-aminoquinoline hydrazone analog 9 | K1 (multidrug-resistant) | Inactive | [4] |

| Quinoline-furanone hybrid 5g | K1 (chloroquine-resistant) | 2.083 | [5] |

| Quinoline-furanone hybrid 6e | K1 (chloroquine-resistant) | Similar to chloroquine | [5] |

| 6-Chloro-2-(4-fluorostyryl)quinoline | Dd2 (chloroquine-resistant) | 4.8 nM | [6] |

| 6-Chloro-2-(2-fluorostyryl)quinoline | Dd2 (chloroquine-resistant) | 26.0 nM | [6] |

Structure-Activity Relationship (SAR)

The biological activity of 4-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the amino side chain.

-

Substitution at the 4-amino group: The nature of the substituent on the 4-amino group is critical for activity. Generally, a basic side chain is required for antimalarial activity, as it is believed to be involved in the accumulation of the drug in the acidic food vacuole of the parasite.

-

Substitution on the Quinoline Ring:

-

C-7 Position: The presence of a halogen, particularly chlorine, at the C-7 position is often associated with potent antimalarial activity.

-

C-6 Position: Fluorine substitution at the C-6 position has been shown to improve the antiplasmodial activity of some quinoline analogs.[6]

-

C-2 Position: The substituent at the C-2 position can influence the steric and electronic properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of 6-chloro-2-arylvinylquinolines, a 4-fluoro substitution on the aryl ring was found to be more potent than a 2-fluoro substitution against a chloroquine-resistant strain of P. falciparum.[6]

-

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic activity of quinoline derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Workflow:

Detailed Steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

This protocol describes a common method for evaluating the in vitro antiplasmodial activity of quinoline derivatives against P. falciparum using the SYBR Green I fluorescence-based assay.[9]

Workflow:

Detailed Steps:

-

Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Parasite Culture: Add a synchronized culture of P. falciparum (ring stage) to the wells.

-

Incubation: Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[9]

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

-

Incubation: Incubate the plates in the dark at room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antimalarial activities, coupled with the potential for synthetic modification to optimize their pharmacological properties, make them an attractive area for further research. This guide provides a foundational understanding of this class of compounds, summarizing key data and experimental approaches to aid researchers in their drug discovery efforts. Future work should focus on the synthesis and evaluation of a broader range of analogs to further elucidate the structure-activity relationships and identify lead candidates for preclinical development.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Synthetic Analysis of Fluorinated Aminoquinolines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often exhibiting a wide range of biological activities. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. This guide provides a technical overview of the synthesis and spectroscopic characterization of a representative fluorinated quinoline, 8-fluoro-2,3-dimethylquinolin-4-ol.

Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol

The synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol can be achieved through a one-pot reaction involving the condensation of 2-fluoroaniline with ethyl 2-methylacetoacetate using polyphosphoric acid (PPA) as both a solvent and a catalyst.[1]

Experimental Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol[1]

-

Materials:

-

2-fluoroaniline

-

Ethyl 2-methylacetoacetate

-

Polyphosphoric acid (PPA)

-

10% aqueous sodium hydroxide solution

-

-

Procedure:

-

In a 250 mL three-necked flask, combine 2-fluoroaniline (100.00 mmol), ethyl 2-methylacetoacetate (100.00 mmol), and polyphosphoric acid (150.00 mmol).

-

Heat the reaction mixture to 150 °C.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Place the reaction flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.

-

Collect the resulting precipitate by filtration.

-

Dry the solid product to yield 8-fluoro-2,3-dimethylquinolin-4-ol.

-

A schematic of the synthetic workflow is presented below:

Caption: Synthetic workflow for 8-fluoro-2,3-dimethylquinolin-4-ol.

Spectroscopic Characterization

The structure of the synthesized 8-fluoro-2,3-dimethylquinolin-4-ol was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. Both ¹H NMR and ¹³C NMR were utilized for the characterization.

Experimental Protocol: NMR Spectroscopy [1]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra.

¹H NMR Data for 8-fluoro-2,3-dimethylquinolin-4-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Data for 8-fluoro-2,3-dimethylquinolin-4-ol

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry [1]

-

Instrumentation: A high-resolution mass spectrometer.

-

Ionization Method: Electrospray Ionization (ESI) is a common technique for such molecules.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the calculated exact mass.

HRMS Data for 8-fluoro-2,3-dimethylquinolin-4-ol

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | Data not available in search results | Data not available in search results |

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a synthesized compound like a fluorinated quinoline derivative follows a logical workflow.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines the synthetic methodology and spectroscopic analysis of a representative fluorinated quinoline derivative. While specific data for 4-Amino-6-fluoro-2-methylquinoline remains elusive in the public domain, the presented protocols for the synthesis and characterization of 8-fluoro-2,3-dimethylquinolin-4-ol provide a robust framework for researchers working with this class of compounds. The detailed experimental procedures and the logical workflow for analysis serve as a valuable resource for scientists in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 4-Amino-6-fluoro-2-methylquinoline as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-fluoro-2-methylquinoline, a key heterocyclic amine intermediate with significant potential in pharmaceutical development. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic introduction of a fluorine atom and an amino group at specific positions can significantly enhance the pharmacological properties of the resulting drug candidates. This document details the synthetic pathways, physicochemical properties, and applications of this compound, with a particular focus on its role as a precursor for the synthesis of potent kinase inhibitors. Experimental protocols and quantitative data are presented to support researchers in the design and execution of their drug discovery and development programs.

Introduction

The quinoline core is a fundamental structural motif found in a wide array of approved therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1] The functionalization of the quinoline ring system is a key strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a fluorine atom, for instance, can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity.[2]

This compound combines the established pharmacological importance of the quinoline scaffold with the beneficial effects of fluorination and the versatile reactivity of a primary amino group. This unique combination of structural features makes it a highly valuable intermediate for the synthesis of complex, biologically active molecules, particularly in the field of oncology. This guide will explore the synthesis and potential applications of this promising pharmaceutical building block.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a 4-chloro-6-fluoro-2-methylquinoline intermediate, which is then converted to the final product via a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

A common method for the synthesis of the chlorinated intermediate is through a cyclization reaction followed by chlorination. One established route is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.

Experimental Protocol: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

-

Step 1a: Condensation of 4-fluoroaniline and Ethyl Acetoacetate.

-

In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

-

-

Step 1b: Cyclization to 6-Fluoro-2-methylquinolin-4-ol.

-

Add the crude intermediate from the previous step to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to a high temperature (typically 250-260 °C) to induce cyclization.

-

Maintain the temperature for a set period, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture, and the product, 6-fluoro-2-methylquinolin-4-ol, will precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

-

-

Step 1c: Chlorination to 4-Chloro-6-fluoro-2-methylquinoline.

-

Treat the 6-fluoro-2-methylquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-fluoro-2-methylquinoline.

-

Purify the product by column chromatography on silica gel.

-

DOT Diagram: Synthetic Workflow for 4-Chloro-6-fluoro-2-methylquinoline

Caption: Synthetic workflow for the preparation of 4-Chloro-6-fluoro-2-methylquinoline.

Step 2: Synthesis of this compound

The final step is a nucleophilic aromatic substitution where the chloro group at the 4-position is displaced by an amino group.

Experimental Protocol: Synthesis of this compound

-

In a sealed pressure vessel, dissolve 4-chloro-6-fluoro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide.

-

Heat the mixture to a temperature typically ranging from 120-150°C.

-

Maintain the temperature and pressure for several hours, monitoring the reaction's progress by TLC.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Caption: Simplified EGFR/HER2 signaling pathway and the site of action for quinoline-based kinase inhibitors.

Biological Activity of Structurally Related Compounds

While specific biological activity data for derivatives of this compound are not widely published, data from structurally similar quinoline-based kinase inhibitors can provide valuable insights into the potential of this scaffold.

| Compound Class | Target Kinase(s) | IC₅₀ / Biological Activity | Reference |

| 4-Anilinoquinoline Derivatives | RIPK2 | IC₅₀ = 5.1 ± 1.6 nM for the most potent compound. | [3] |

| 4-Anilinoquinazoline Derivatives | EGFR | IC₅₀ values ranging from 11.66 to 867.1 nM. | [4] |

| Quinoline/Schiff base hybrids | EGFR, HER2 | Potent dual inhibitors with IC₅₀ values in the nanomolar range. | [5] |

| 3H-Pyrazolo[4,3-f]quinoline derivatives | FLT3 | Nanomolar IC₅₀ values against FLT3 and its mutants. | [5] |

Conclusion

This compound represents a highly promising and versatile intermediate for pharmaceutical synthesis. Its structural features, combining the privileged quinoline scaffold with a reactive amino group and a strategically placed fluorine atom, make it an ideal starting material for the development of novel kinase inhibitors and other therapeutic agents. The synthetic routes outlined in this guide provide a foundation for the efficient production of this key intermediate. Further exploration of derivatives based on this scaffold is warranted to unlock its full potential in addressing unmet medical needs, particularly in the field of oncology.

References

- 1. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commonorganicchemistry.com [commonorganicchemistry.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of 4-Amino-6-fluoro-2-methylquinoline: A Technical Guide to Potential Molecular Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities. The specific derivative, 4-Amino-6-fluoro-2-methylquinoline, incorporating a pharmacologically significant 4-aminoquinoline core, a lipophilic 2-methyl group, and an electron-withdrawing fluorine atom at the 6-position, presents a compelling profile for investigation. While direct experimental data on this precise molecule is limited in publicly accessible literature, this technical guide synthesizes the current understanding of closely related 4-aminoquinoline analogs to illuminate its potential therapeutic targets and mechanisms of action. This document serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of putative molecular interactions, relevant signaling pathways, and detailed experimental protocols to guide future research and development efforts. The information herein is largely inferred from studies on analogous compounds, a fact that should be considered in the design of future investigations.

Potential Therapeutic Arenas

The structural motifs of this compound suggest its potential utility across several key therapeutic areas, primarily in oncology and neurodegenerative diseases. The 4-aminoquinoline core is famously associated with antimalarial activity; however, its derivatives have demonstrated significant potential in other domains.

Oncology

The anticancer potential of the quinoline nucleus is well-documented.[1] Fluorination has been shown to enhance the cytotoxic activity of certain quinoline derivatives.[2] The antitumor effects of compounds structurally related to this compound are believed to be mediated through several mechanisms of action.

-

Inhibition of Topoisomerases and DNA Intercalation: Many quinoline derivatives exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[3]

-

Modulation of Receptor Tyrosine Kinases (RTKs): Quinolines have been identified as potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and c-Met, which are frequently dysregulated in various cancers.[4]

-

Induction of Apoptosis and Cell Cycle Arrest: Treatment of cancer cell lines with quinoline derivatives has been shown to induce apoptosis and cause cell cycle arrest at various phases.[5]

-

Inhibition of DNA Methyltransferases (DNMTs): Certain quinoline-based compounds have been found to inhibit DNMTs, enzymes that play a crucial role in epigenetic gene silencing and are often dysregulated in cancer.[4]

Neurodegenerative Diseases

Emerging evidence suggests that quinoline derivatives may offer neuroprotective benefits, potentially relevant for conditions like Alzheimer's and Parkinson's disease.[6] The hypothesized mechanisms for neuroprotection are multifaceted.

-

Enzyme Inhibition: The inhibition of key enzymes such as acetylcholinesterase (AChE), which is a primary target in Alzheimer's therapy, and monoamine oxidase B (MAO-B), relevant to Parkinson's disease, has been reported for quinoline analogs.[6]

-

Antioxidant Activity: The quinoline scaffold can possess radical scavenging properties, which could mitigate the oxidative stress implicated in the pathology of neurodegenerative disorders.[6][7]

Quantitative Data on Structurally Related Compounds

Table 1: Cytotoxicity of 4-Aminoquinoline Analogs in Cancer Cell Lines

| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Not Specified | Potent | [6] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Not Specified | More potent than Chloroquine | [6] |

| 6-substituted 2-phenylquinoline (Compound 13) | HeLa (Cervical) | Not Specified | 8.3 | [8] |

| 2-(3,4-methylenedioxyphenyl)quinoline (Compound 12) | PC3 (Prostate) | Not Specified | 31.37 | [8] |

| 2-morpholino-4-anilinoquinoline (Compound 3d) | HepG2 (Liver) | Not Specified | 8.50 | [1] |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Liver) | Not Specified | 3.3 µg/mL | [3] |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 (Breast) | Not Specified | 3.1 µg/mL | [3] |

Table 2: Enzyme Inhibition by Quinoline-Based Compounds

| Compound/Derivative | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| Quinoline-based compound 12 | DNMT1 | Not Specified | ~2 | [4] |

| Quinoline-based compound 12 | CamA (6mA MTase) | Not Specified | ~2 | [4] |

| 2,4-diamino-6,7-dimethoxy quinazoline (BIX-01294) | G9a (Histone Methyltransferase) | Not Specified | Potent Inhibitor | [9] |

Putative Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following signaling pathways are proposed as potential targets for this compound.

Caption: Putative anticancer signaling pathways targeted by this compound.

Caption: Hypothesized neuroprotective mechanisms of this compound.

Key Experimental Protocols

To facilitate the investigation of this compound, detailed methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Enzyme Inhibition Assay (Generic Protocol)

Objective: To determine the inhibitory activity of this compound against a specific enzyme (e.g., AChE, DNMT1).

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer specific to the enzyme assay

-

This compound

-

Positive control inhibitor

-

96-well plate (UV-transparent or opaque, depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme buffer, the enzyme, and varying concentrations of this compound or the positive control inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic or Endpoint Measurement: Measure the change in absorbance or fluorescence over time (kinetic assay) or after a specific incubation period (endpoint assay) using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Conclusion and Future Directions

While direct experimental validation is pending, the structural characteristics of this compound, in conjunction with a substantial body of literature on related 4-aminoquinoline derivatives, strongly suggest its potential as a multi-target therapeutic agent. The primary areas of promise appear to be oncology and neurodegenerative diseases.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm the hypothesized activities. Comprehensive screening against a panel of cancer cell lines and key neurological enzymes is warranted. Elucidation of the precise molecular mechanisms through techniques such as Western blotting, flow cytometry for cell cycle and apoptosis analysis, and specific kinase profiling will be crucial in advancing this compound towards preclinical development. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for initiating these critical next steps.

References

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

In Silico Modeling of 4-Amino-6-fluoro-2-methylquinoline: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] 4-Amino-6-fluoro-2-methylquinoline is a synthetic derivative of this versatile heterocyclic scaffold. This technical guide provides a comprehensive framework for the in silico modeling of this compound, designed for researchers, scientists, and drug development professionals. By leveraging computational methodologies, this document outlines a systematic approach to investigate its potential biological targets, predict its activity, and guide further experimental validation. This whitepaper details hypothetical, yet plausible, in silico workflows, including target identification, molecular docking, and ADMET prediction, using data from structurally related compounds to illustrate the process.

Introduction to this compound

This compound is a member of the 4-aminoquinoline family, a class of compounds renowned for its therapeutic importance.[2] The parent compound, chloroquine, has been a frontline antimalarial drug for decades.[1] The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, potentially enhancing its efficacy and target specificity.

Given the broad bioactivity of 4-aminoquinolines, this guide will focus on a hypothetical investigation into the antibacterial potential of this compound, specifically targeting Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA).

Chemical Properties

A summary of the key chemical properties of the core structure, 4-amino-2-methylquinoline, is presented in Table 1. These properties are fundamental for initial computational model setup and ADMET predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem CID 81116[3] |

| Molecular Weight | 158.20 g/mol | PubChem CID 81116[3] |

| IUPAC Name | 2-methylquinolin-4-amine | PubChem CID 81116[3] |

| Solubility | >23.7 µg/mL (at pH 7.4) | PubChem CID 81116[3] |

In Silico Modeling Workflow

A structured in silico approach is crucial for efficiently screening and prioritizing compounds for further development. The workflow for this compound will encompass target identification and validation, molecular docking to predict binding affinity and interactions, and ADMET profiling to assess drug-likeness.

References